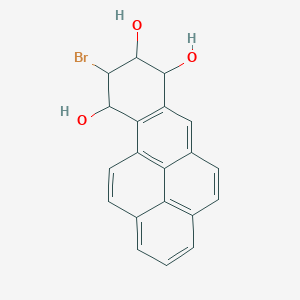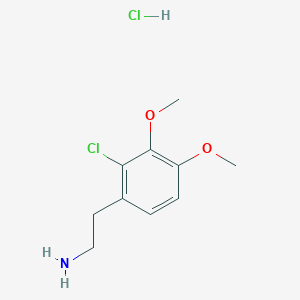![molecular formula C25H38O7 B12292045 17'-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-11',17'-diol](/img/structure/B12292045.png)
17'-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-11',17'-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17'-[2-(ヒドロキシメチル)-1,3-ジオキソラン-2-イル]-10',13'-ジメチルスピロ[1,3-ジオキソラン-2,3'-2,4,7,8,9,11,12,14,15,16-デカヒドロ-1H-シクロペンタ[a]フェナントレン]-11',17'-ジオールは、その独特なスピロ構造によって特徴付けられる複雑な有機化合物です。
準備方法
合成経路と反応条件
17'-[2-(ヒドロキシメチル)-1,3-ジオキソラン-2-イル]-10',13'-ジメチルスピロ[1,3-ジオキソラン-2,3'-2,4,7,8,9,11,12,14,15,16-デカヒドロ-1H-シクロペンタ[a]フェナントレン]-11',17'-ジオールの合成には、複数のステップが含まれます。 一般的な方法の1つは、ジメチルジクロロシランを脱水剤として用いて、アセトンとエチレングリコールを縮合させることです 。 このプロセスにより、化合物の構造において重要な部分であるジオキソラン環が形成されます。
工業生産方法
この化合物の工業生産は、通常、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成で実施されます。 マイクロ波照射などの高度な技術を使用すると、合成プロセスの効率を向上させることができます .
化学反応の分析
反応の種類
17'-[2-(ヒドロキシメチル)-1,3-ジオキソラン-2-イル]-10',13'-ジメチルスピロ[1,3-ジオキソラン-2,3'-2,4,7,8,9,11,12,14,15,16-デカヒドロ-1H-シクロペンタ[a]フェナントレン]-11',17'-ジオールは、次のような様々な化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの試薬によって促進される可能性があります。
還元: 一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムがあります。
置換: ハロゲン化反応は、臭素や塩素などの試薬を用いて起こります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 四塩化炭素中の臭素。
主な生成物
これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によりカルボン酸が生成される場合がありますが、還元によりアルコールが生成される可能性があります。
科学研究への応用
17'-[2-(ヒドロキシメチル)-1,3-ジオキソラン-2-イル]-10',13'-ジメチルスピロ[1,3-ジオキソラン-2,3'-2,4,7,8,9,11,12,14,15,16-デカヒドロ-1H-シクロペンタ[a]フェナントレン]-11',17'-ジオールには、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます.
生物学: 生物学的経路や相互作用における潜在的な役割について調査されています。
医学: 様々な疾患の治療における治療の可能性について検討されています。
科学的研究の応用
17’-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10’,13’-dimethylspiro[1,3-dioxolane-2,3’-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-11’,17’-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers and other industrial materials.
作用機序
17'-[2-(ヒドロキシメチル)-1,3-ジオキソラン-2-イル]-10',13'-ジメチルスピロ[1,3-ジオキソラン-2,3'-2,4,7,8,9,11,12,14,15,16-デカヒドロ-1H-シクロペンタ[a]フェナントレン]-11',17'-ジオールの作用機序には、特定の分子標的と経路との相互作用が含まれます。 この化合物は、酵素や受容体に結合してその活性を調節し、様々な生物学的プロセスに影響を与えることができます。 関与する正確な経路は、特定の用途と使用の状況によって異なります。
類似化合物との比較
類似化合物
独自性
17'-[2-(ヒドロキシメチル)-1,3-ジオキソラン-2-イル]-10',13'-ジメチルスピロ[1,3-ジオキソラン-2,3'-2,4,7,8,9,11,12,14,15,16-デカヒドロ-1H-シクロペンタ[a]フェナントレン]-11',17'-ジオールを他の類似化合物から際立たせるのは、その独自のスピロ構造です。 この構造的特徴は、その安定性と反応性を高め、様々な用途に役立ちます。
特性
分子式 |
C25H38O7 |
|---|---|
分子量 |
450.6 g/mol |
IUPAC名 |
17'-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-11',17'-diol |
InChI |
InChI=1S/C25H38O7/c1-21-7-8-23(29-9-10-30-23)13-16(21)3-4-17-18-5-6-24(28,25(15-26)31-11-12-32-25)22(18,2)14-19(27)20(17)21/h3,17-20,26-28H,4-15H2,1-2H3 |
InChIキー |
FPKBNDCCFKYHDT-UHFFFAOYSA-N |
正規SMILES |
CC12CCC3(CC1=CCC4C2C(CC5(C4CCC5(C6(OCCO6)CO)O)C)O)OCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


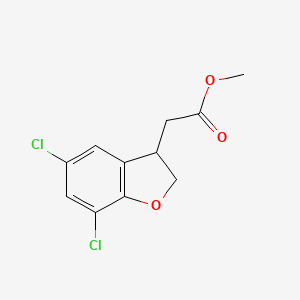
![6-[2-[2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291968.png)
![5-[[1-[4-(1-Hydroxyhexyl)phenyl]-5-oxopyrrolidin-2-yl]methoxymethyl]thiophene-2-carboxylic acid](/img/structure/B12291974.png)
![13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12291979.png)
![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenyl cyanate](/img/structure/B12291992.png)
![3-[3-(3-Hydroxy-2-piperidyl)acetonyl]-4(3h)-quinazolinone](/img/structure/B12291994.png)
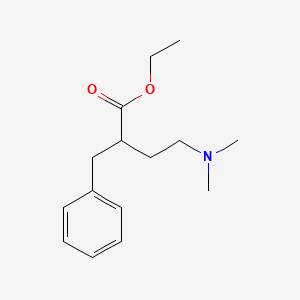
![N-[(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-6-yl)methyl]methanesulfonamide](/img/structure/B12292002.png)
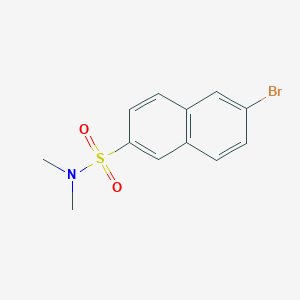
![4-[(4-Fluorophenyl)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B12292010.png)
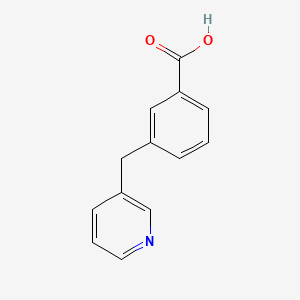
![Sodium;3-[[4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B12292039.png)
